molecular formula C38H38N4O6.2HCl B1191956 Tariquidar dihydrochloride

Tariquidar dihydrochloride

Cat. No.: B1191956
M. Wt: 719.66
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tariquidar dihydrochloride is a potent and specific third-generation inhibitor of P-glycoprotein (P-gp/ABCB1), a key multidrug resistance transporter. It binds with high affinity (Kd = 5.1 nM) and acts as a non-competitive inhibitor, effectively blocking the ATP-dependent efflux of chemotherapeutic agents like doxorubicin, paclitaxel, and vincristine from cancer cells. This activity reverses multidrug resistance (MDR) in vitro and potentiates the antitumor efficacy of co-administered drugs in vivo. While a potent inhibitor of P-gp, research indicates that Tariquidar also interacts with the Breast Cancer Resistance Protein (BCRP/ABCG2), acting as a substrate at low concentrations and an inhibitor at higher concentrations (≥100 nM). Beyond its classical role, recent studies show that Tariquidar influences mitochondrial function, promoting the opening of the calcium-dependent mitochondrial permeability transition pore (mPTP), which suggests a novel mechanism that may contribute to sensitizing cells to treatment. This compound is an essential research tool for investigating drug transporter biology, overcoming chemoresistance in cancer models, and improving drug delivery across biological barriers like the blood-brain barrier.

Properties

Molecular Formula

C38H38N4O6.2HCl

Molecular Weight

719.66

Synonyms

N-[2-[[[4-[2-(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]phenyl]amino]carbonyl]-4,5-dimethoxyphenyl]-3-quinolinecarbxamide dihydrochloride

Origin of Product

United States

In Vitro Research on Tariquidar Dihydrochloride in Multidrug Resistance Models

Reversal of Drug Efflux in Resistant Cell Lines

Tariquidar (B1662512) has demonstrated a remarkable ability to reverse drug efflux mediated by ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp or ABCB1), in various resistant cancer cell lines. nih.govtaylorandfrancis.comtocris.com This inhibitory action is central to its potential in overcoming multidrug resistance.

Enhancement of Intracellular Accumulation of Substrate Compounds

A primary mechanism by which Tariquidar reverses MDR is by blocking the efflux function of P-gp, thereby increasing the intracellular concentration of chemotherapeutic drugs. mdpi.comnih.gov In P-gp-overexpressing cell lines, such as CHrB30, Tariquidar has been shown to increase the steady-state accumulation of cytotoxic agents to levels comparable to those in non-P-gp-expressing parental cells, like AuxB1. selleckchem.com This effect is achieved at nanomolar concentrations, highlighting the potency of Tariquidar. selleckchem.com

Studies using radiolabeled or fluorescent substrates have provided direct evidence of this enhanced accumulation. For instance, in K562/DOX cells, Tariquidar significantly increases the intracellular levels of rhodamine 123, a known P-gp substrate. medchemexpress.com Similarly, in MRP7-expressing HEK293 cells, Tariquidar was found to promote the intracellular accumulation of [3H]-paclitaxel by inhibiting the efflux function of the MRP7 pump. plos.org The inhibition of P-gp by Tariquidar has been observed to be long-lasting, persisting for over 22 hours after the compound is removed from the cell culture medium. nih.gov

At concentrations of 100 nM and 1 μM, tariquidar was found to increase the accumulation of the fluorescent substrate calcein-AM in ABCB1-expressing cells by 14-fold and 19-fold, respectively. nih.gov Furthermore, while Tariquidar is a potent inhibitor of P-gp, it has also been identified as a substrate for another ABC transporter, the breast cancer resistance protein (BCRP/ABCG2), particularly at lower concentrations. tocris.comnih.gov At higher concentrations (≥100 nM), it acts as an inhibitor of both P-gp and BCRP. nih.gov

Potentiation of Cytotoxic Effects of Model Compounds (e.g., Doxorubicin (B1662922), Paclitaxel, Vinblastine)

By increasing the intracellular concentration of anticancer drugs, Tariquidar effectively potentiates their cytotoxic effects in resistant cells. tocris.comselleckchem.com This has been demonstrated with a range of model compounds that are substrates for P-gp. For example, in the NCI/ADRRES cell line, which exhibits high resistance to doxorubicin, the addition of 300 nM Tariquidar significantly enhanced the potency of doxorubicin, reducing the resistance level substantially. taylorandfrancis.com

Complete reversal of resistance to drugs like doxorubicin can be achieved with Tariquidar concentrations as low as 25-80 nM. selleckchem.com In murine colon carcinoma cells (MC26), which have intrinsic chemoresistance, 0.1 μM Tariquidar lowered the IC50 of doxorubicin fivefold. selleckchem.com Co-administration of Tariquidar has also been shown to fully restore the antitumor activity of paclitaxel, etoposide, and vincristine (B1662923) in highly resistant human tumor xenografts. medchemexpress.com The potentiation of cytotoxicity is a direct consequence of the increased and sustained intracellular drug levels facilitated by Tariquidar's inhibition of P-gp. nih.gov

Table 1: Effect of Tariquidar on the Cytotoxicity of Model Compounds

Cell Line Model Compound Tariquidar Concentration Outcome Reference
NCI/ADRRES Doxorubicin 300 nM Significantly enhanced doxorubicin potency taylorandfrancis.com
MC26 Doxorubicin 0.1 µM Fivefold lower IC50 for doxorubicin selleckchem.com
2780AD, H69/LX4 Paclitaxel, Etoposide, Vincristine 6-12 mg/kg (in vivo) Fully restored antitumor activity medchemexpress.com
K562/DOX Doxorubicin 1.0 µM Increased cytotoxicity medchemexpress.com
MCF-7/ADR Doxorubicin Not specified Enhanced cytotoxicity medchemexpress.com

Cellular Models for Multidrug Resistance Studies

The in vitro investigation of Tariquidar has relied on a variety of well-characterized cellular models that mimic the multidrug resistance phenotype observed in clinical settings.

Characterization of Transporter-Expressing Cell Lines (e.g., CHrB30, AuxB1, K562/DOX, MCF-7/ADR)

A cornerstone of MDR research is the use of paired cell lines: a parental, drug-sensitive line and a resistant subline that overexpresses a specific ABC transporter. For Tariquidar studies, the Chinese hamster ovary cell line CHrB30, which overexpresses P-gp, and its parental counterpart, AuxB1, have been instrumental. selleckchem.com These models have been used to demonstrate Tariquidar's high-affinity binding to P-gp (Kd of 5.1 nM in CHrB30 cells) and its ability to restore drug sensitivity. selleckchem.com

Human cancer cell lines selected for resistance to specific chemotherapeutic agents are also widely used. The K562/DOX (human chronic myelogenous leukemia) and MCF-7/ADR (human breast adenocarcinoma) cell lines, both resistant to doxorubicin and overexpressing P-gp, have been employed to show Tariquidar's effectiveness in reversing resistance to doxorubicin and other agents. medchemexpress.com These cell lines provide a clinically relevant context for evaluating the potential of P-gp inhibitors. medchemexpress.com

Application in Multicellular Tumor Spheroid Models

To better mimic the three-dimensional architecture and microenvironment of solid tumors, multicellular tumor spheroids (MCTS) have been utilized in Tariquidar research. nih.govresearchgate.net These 3D models often exhibit gradients of nutrients, oxygen, and drug penetration, as well as cell-cell interactions that can contribute to drug resistance. plos.org

Tariquidar has been shown to restore the cytotoxicity of doxorubicin in the National Cancer Institute (NCI)/ADRRES multicellular tumor spheroid model. selleckchem.com This demonstrates that Tariquidar can effectively penetrate the more complex structure of a spheroid and inhibit P-gp function, leading to increased drug efficacy in a model that more closely resembles an in vivo tumor. selleckchem.com The use of MCTS provides a more stringent and predictive in vitro system for assessing the therapeutic potential of MDR modulators like Tariquidar. nih.gov

Methodologies for Assessing Transporter Activity

A variety of robust methodologies are employed to assess the activity of ABC transporters and the inhibitory effects of compounds like Tariquidar in vitro.

A common approach involves measuring the cellular accumulation or efflux of fluorescent or radiolabeled substrates of the transporter. nih.gov For P-gp, substrates like rhodamine 123 and calcein-AM are frequently used. nih.govnih.gov An increase in the intracellular fluorescence of these substrates in the presence of an inhibitor indicates a reduction in efflux activity. nih.gov Flow cytometry is a powerful tool for quantifying these changes in individual cells. nih.gov

Cytotoxicity assays are fundamental for determining the ability of an inhibitor to reverse drug resistance. nih.gov These assays measure cell viability after treatment with a cytotoxic drug alone or in combination with the inhibitor. A decrease in the IC50 value of the cytotoxic drug in the presence of the inhibitor signifies potentiation of its effect. nih.gov

ATPase assays provide a direct measure of the interaction between a compound and the transporter's ATP-binding domains. nih.gov P-gp utilizes the energy from ATP hydrolysis to efflux substrates. Tariquidar has been shown to potently inhibit the vanadate-sensitive ATPase activity of P-gp. selleckchem.com Conversely, Tariquidar stimulates the ATPase activity of BCRP, indicating a direct substrate interaction with this transporter. nih.gov

Transwell assays are used to assess the directional transport of a compound across a monolayer of polarized cells expressing the transporter of interest. nih.gov This method can help determine if a compound is a substrate or an inhibitor of a specific transporter.

Table 2: Common Methodologies for Assessing Transporter Activity

Methodology Principle Common Substrates/Reagents Measured Outcome Reference
Cellular Accumulation/Efflux Assays Measures the amount of a transporter substrate retained within or expelled from cells. Rhodamine 123, Calcein-AM, [3H]-Paclitaxel Increased intracellular fluorescence or radioactivity. medchemexpress.comnih.gov
Cytotoxicity Assays Determines the concentration of a cytotoxic drug required to kill 50% of cells (IC50) in the presence or absence of an inhibitor. Doxorubicin, Paclitaxel, Vinblastine Decrease in IC50 value of the cytotoxic drug. nih.gov
ATPase Assays Measures the rate of ATP hydrolysis by the transporter in the presence of a test compound. ATP, Vanadate Inhibition or stimulation of ATPase activity. nih.gov
Transwell Assays Measures the transport of a compound across a polarized cell monolayer. Radiolabeled or fluorescent compounds Directional flux of the compound. nih.gov

Fluorescence-Based Efflux Assays (e.g., Rhodamine 123, Calcein-AM, Mitoxantrone)

Tariquidar dihydrochloride (B599025) has been extensively evaluated in vitro for its ability to inhibit the function of ATP-binding cassette (ABC) transporters, primarily P-glycoprotein (P-gp/ABCB1), which plays a pivotal role in multidrug resistance (MDR). Fluorescence-based efflux assays are a cornerstone of this research, utilizing fluorescent substrates of these transporters to measure the inhibitory activity of compounds like tariquidar.

The principle of these assays involves loading cells that overexpress an efflux pump (like P-gp) with a fluorescent substrate. windows.net In the absence of an inhibitor, the pump actively expels the substrate, resulting in low intracellular fluorescence. windows.net When an effective inhibitor like tariquidar is present, the efflux is blocked, leading to the accumulation of the fluorescent substrate within the cells and a corresponding increase in measurable fluorescence. windows.netbiorender.com

Rhodamine 123: Rhodamine 123 is a well-known fluorescent substrate for P-gp that localizes in mitochondria. nih.gov Studies comparing tariquidar to other modulators have demonstrated its superior potency. For instance, in MDR human plasma membrane vesicles, tariquidar was found to be approximately 50-fold more potent than verapamil (B1683045) in inhibiting the uptake of rhodamine. nih.gov In a clinical study, the efficacy of tariquidar was confirmed by its ability to block P-gp-mediated rhodamine efflux from CD56+ mononuclear cells. researchgate.net

Calcein-AM: Calcein-AM is another widely used probe. nih.gov It is a non-fluorescent, cell-permeable compound that is converted by intracellular esterases into the fluorescent and cell-impermeable molecule, calcein (B42510). windows.netsigmaaldrich.com Because calcein-AM is a P-gp substrate, P-gp-overexpressing cells efficiently pump it out before it can be converted, thus exhibiting low fluorescence. sigmaaldrich.com Tariquidar's inhibition of P-gp prevents this efflux, allowing for calcein accumulation and a strong fluorescent signal. sigmaaldrich.comnih.gov

Research has shown that tariquidar potently inhibits P-gp-mediated calcein-AM efflux. In ABCB1-expressing cells, treatment with 100 nM and 1 µM of tariquidar resulted in a 14-fold and 19-fold increase in the accumulation of the fluorescent substrate, respectively. nih.gov The potency of tariquidar in this assay is significantly higher than older inhibitors; it has been reported to be nearly 1,000-fold more potent than verapamil in inhibiting calcein-AM uptake in MDR human lymphoblastoid cells. nih.gov

Mitoxantrone (B413): Mitoxantrone is a fluorescent anticancer drug that is a substrate for both P-gp and another important ABC transporter, Breast Cancer Resistance Protein (BCRP/ABCG2). nih.govresearchgate.net Studies have used mitoxantrone to investigate tariquidar's activity against BCRP. In ABCG2-expressing cells, tariquidar at concentrations of 100 nM and 1 µM increased the accumulation of mitoxantrone by 4-fold and 8-fold, respectively. nih.gov This indicates that at these concentrations, tariquidar is not only a potent P-gp inhibitor but also effectively inhibits BCRP function. nih.govresearchgate.net

Table 1: Effect of Tariquidar on Fluorescent Substrate Accumulation
Fluorescent SubstrateCell Type / SystemTariquidar ConcentrationObserved EffectReference
Calcein-AMABCB1-expressing cells100 nM14-fold increase in accumulation nih.gov
Calcein-AMABCB1-expressing cells1 µM19-fold increase in accumulation nih.gov
MitoxantroneABCG2-expressing cells100 nM4-fold increase in accumulation nih.gov
MitoxantroneABCG2-expressing cells1 µM8-fold increase in accumulation nih.gov

Radiolabeled Substrate Accumulation Studies

Radiolabeled substrate accumulation studies provide a highly sensitive and quantitative method to investigate the interaction between tariquidar and ABC transporters. These assays directly measure the intracellular concentration of a radiolabeled compound, avoiding potential artifacts associated with fluorescent probes.

To determine if tariquidar itself is a substrate for various transporters, studies have utilized [³H]tariquidar. In one key study, the accumulation of 1 nM [³H]tariquidar was measured in parental cells versus cells overexpressing specific ABC transporters. nih.gov The results showed significantly lower accumulation of [³H]tariquidar in cells expressing BCRP compared to their parental counterparts, indicating that tariquidar is actively transported by BCRP. nih.gov Conversely, in cells expressing human P-gp (KB-8-5-11), the accumulation of [³H]tariquidar was not significantly different from the parental cell line, suggesting it is not a transported substrate of human P-gp. nih.gov Instead, the reduced net accumulation observed in some P-gp expressing cells at 37°C was attributed to high-affinity binding to the transporter protein rather than active efflux. nih.govnih.gov Further experiments showed no difference in [³H]tariquidar accumulation between parental cells and cells overexpressing Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), confirming tariquidar is not a substrate for MRP1. nih.gov

Table 2: Accumulation of [³H]Tariquidar in Transporter-Expressing Cell Lines
TransporterCell Line PairObservationConclusionReference
BCRP/ABCG2Parental vs. BCRP-expressingLower accumulation in BCRP-expressing cellsTariquidar is a substrate of BCRP nih.gov
P-gp/ABCB1Parental (KB-3-1) vs. P-gp-expressing (KB-8-5-11)No significant difference in accumulationTariquidar is not a transported substrate of human P-gp nih.gov
MRP1/ABCC1Parental vs. MRP1-expressingNo difference in accumulationTariquidar is not a substrate of MRP1 nih.gov

ATPase Activity Measurements

ABC transporters like P-gp and BCRP are ATP-dependent pumps, meaning they hydrolyze ATP to power the efflux of substrates. sigmaaldrich.com Measuring the rate of ATP hydrolysis (ATPase activity) in the presence of a test compound can reveal whether the compound interacts with the transporter as a substrate (which typically stimulates ATPase activity) or as an inhibitor (which can either inhibit or, in some cases, stimulate the enzyme).

Studies on tariquidar have yielded distinct results for P-gp and BCRP. For P-gp, tariquidar acts as a potent inhibitor of ATPase activity. Research has shown that tariquidar can inhibit the vanadate-sensitive ATPase activity of P-gp by 60-70%, with a reported IC₅₀ value of 43 nM. selleckchem.com This inhibition of ATP hydrolysis is consistent with its mechanism as a transport inhibitor, effectively shutting down the pump's energy source. selleckchem.comnih.gov

In stark contrast, when tariquidar interacts with BCRP, it stimulates ATPase activity. nih.gov In crude membranes from BCRP-expressing cells, tariquidar was found to stimulate ATPase activity to 2.5-fold the basal level. nih.govresearchgate.net The concentration required to achieve 50% of this maximal stimulation was 138.4 nM. nih.govresearchgate.net This stimulation of ATP hydrolysis is a strong indication that BCRP recognizes tariquidar as a substrate and attempts to transport it, consuming ATP in the process. nih.gov

Table 3: Effect of Tariquidar on Transporter ATPase Activity
TransporterObserved EffectPotency / EfficacyConclusionReference
P-gp/ABCB1Inhibition of ATPase activityIC₅₀ = 43 nMTariquidar is an inhibitor of P-gp selleckchem.com
BCRP/ABCG2Stimulation of ATPase activityEC₅₀ (for stimulation) = 138.4 nMTariquidar is a substrate of BCRP nih.govresearchgate.net

Preclinical in Vivo Investigations of Tariquidar Dihydrochloride

Studies in Animal Models of Multidrug Resistance

Animal models of multidrug resistance have been instrumental in demonstrating the in vivo efficacy of tariquidar (B1662512). These models, often utilizing tumor cell lines that overexpress P-gp, allow for the evaluation of tariquidar's ability to reverse chemoresistance and potentiate the effects of various anticancer agents. selleck.co.jpmedchemexpress.com

Potentiation of Antitumor Activity in Murine Xenograft Models

In murine xenograft models, the co-administration of tariquidar has been shown to significantly enhance the antitumor activity of several chemotherapeutic drugs. For instance, in mice bearing MC26 murine colon carcinoma xenografts, tariquidar potentiated the antitumor effect of doxorubicin (B1662922). selleck.co.jp Similarly, in nude mice with highly resistant human tumor xenografts (2780AD and H69/LX4), the oral administration of tariquidar restored the antitumor activity of paclitaxel, etoposide, and vincristine (B1662923). medchemexpress.com The potentiation of doxorubicin's antitumor activity by tariquidar was also observed in subcutaneously grown MC26 tumors. medchemexpress.commedchemexpress.com This body of evidence underscores the potential of tariquidar to overcome P-gp-mediated drug resistance in a variety of cancer types.

Modulation of Drug Distribution in Specific Tissues (e.g., Brain, Kidneys, Liver)

Tariquidar's ability to inhibit P-gp, which is highly expressed in barrier tissues, leads to significant alterations in the distribution of co-administered drugs. P-gp in the blood-brain barrier (BBB) restricts the entry of many substances into the central nervous system (CNS). frontiersin.org Preclinical studies have consistently shown that tariquidar can increase the brain penetration of P-gp substrate drugs. For example, in rats, tariquidar increased the brain levels of loperamide (B1203769) by 2.3-fold. researchgate.net Similarly, co-administration of tariquidar with ondansetron (B39145) in wild-type rats led to a complete inhibition of P-gp efflux in the brain and spinal cord, resulting in CNS exposure comparable to that seen in P-gp knockout rats. nih.govresearchgate.net This effect is not limited to the brain; P-gp is also expressed in the liver and kidneys, where it plays a role in drug excretion. d-nb.infofrontiersin.org Studies have shown that tariquidar can modulate the hepatobiliary excretion of drugs, as seen with thienorphine, where tariquidar co-administration significantly increased its plasma exposure in rats. frontiersin.org

Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Species

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling in preclinical species has been crucial for understanding the complex interactions between tariquidar, co-administered drugs, and efflux transporters. These models help in predicting optimal dosing regimens and understanding the concentration-effect relationships.

Impact on Systemic Exposure of Co-administered Substrates

The inhibition of P-gp by tariquidar can lead to increased systemic exposure of co-administered P-gp substrates. This is due to the inhibition of P-gp-mediated efflux in tissues such as the intestines and liver, which are involved in drug absorption and elimination. d-nb.infofrontiersin.org For instance, when administered with tariquidar, the clearance of docetaxel (B913) and vinorelbine (B1196246) was reduced in pediatric patients. nih.gov In a study with thienorphine in rats, co-administration of tariquidar resulted in a 3.1-fold increase in the area under the curve (AUC) of thienorphine. frontiersin.org These findings highlight the significant impact of tariquidar on the pharmacokinetics of other drugs.

Considerations of Species Differences in Transporter Inhibition

When extrapolating preclinical data to humans, it is essential to consider potential species differences in transporter inhibition. While some studies suggest no significant species differences in the in vitro inhibition of human and murine P-gp by tariquidar, in vivo findings can be more complex. acs.org For example, a study comparing the effects of tariquidar on the brain distribution of (R)-[11C]verapamil in rats and humans revealed pronounced species differences. nih.gov While tariquidar significantly increased the brain distribution volume of the tracer in rats, the effect was more modest in humans at comparable plasma concentrations. nih.gov These differences could be attributed to variations in transporter expression levels, metabolic pathways, or other physiological factors between species. d-nb.infoacs.org

Advanced Imaging Techniques in Preclinical Research

Advanced imaging techniques, particularly Positron Emission Tomography (PET), have been invaluable tools in the preclinical investigation of tariquidar. d-nb.info PET allows for the non-invasive, real-time visualization and quantification of drug distribution and transporter function in vivo.

PET studies using radiolabeled P-gp substrates, such as (R)-[11C]verapamil and [11C]-N-desmethyl-loperamide, have been used to directly measure the effect of tariquidar on P-gp function at the BBB. acs.org These studies have demonstrated a dose-dependent increase in the brain uptake of these tracers following tariquidar administration, providing direct evidence of P-gp inhibition. acs.orgresearchgate.net Furthermore, radiolabeled tariquidar itself, [11C]tariquidar, has been developed as a PET tracer to study its interaction with P-gp and another important efflux transporter, breast cancer resistance protein (BCRP), at the BBB. nih.govresearchgate.net These imaging studies have revealed that tariquidar interacts with both P-gp and BCRP, and its brain penetration is restricted by these transporters. researchgate.netpsu.edu PET imaging has also been employed to assess P-gp expression in tumor models, although the low density of P-gp at the BBB has made this application more challenging. nih.gov

Application of Radiolabeled Tariquidar (e.g., [11C]Tariquidar) in Positron Emission Tomography (PET)

The development of radiolabeled tariquidar, most notably [11C]Tariquidar, has enabled real-time, in vivo visualization of its interaction with P-gp and another significant efflux transporter, breast cancer resistance protein (BCRP). nih.govsnmjournals.orgsnmjournals.org PET studies using [11C]Tariquidar have been instrumental in understanding the compound's pharmacokinetic profile and its utility as an imaging agent.

Initial preclinical evaluations in rodents, however, revealed that [11C]Tariquidar itself is a substrate for both P-gp and BCRP at the tracer doses used in PET imaging. snmjournals.orgpsu.edu This means that at low concentrations, the radiotracer is actively transported out of the brain by these efflux pumps, resulting in a low brain uptake signal. snmjournals.orgsnmjournals.org This "substrate-like" behavior was an important finding, as tariquidar was initially considered a non-transported inhibitor.

Despite this, PET imaging with [11C]Tariquidar has proven valuable. In a murine breast cancer model, [11C]Tariquidar demonstrated significantly higher retention in tumors overexpressing P-gp compared to those with low P-gp expression. nih.gov This suggests that [11C]Tariquidar can be used to visualize P-gp expression levels in peripheral tumors, a critical factor in predicting chemotherapy resistance. nih.gov Furthermore, studies have shown that the uptake of [11C]Tariquidar in these tumors increases after the administration of unlabeled tariquidar, confirming the specific interaction with P-gp.

In studies at the blood-brain barrier, administration of unlabeled tariquidar during a [11C]Tariquidar PET scan led to a moderate but significant increase in the brain's PET signal. snmjournals.orgsnmjournals.org This is because the high dose of unlabeled tariquidar saturates and inhibits the P-gp and BCRP transporters, allowing for increased brain penetration of the radiolabeled tracer. snmjournals.orgsnmjournals.org

Key Findings from [11C]Tariquidar PET Studies

Animal ModelKey FindingReference
Murine Breast Cancer ModelHigher [11C]Tariquidar retention in P-gp overexpressing tumors. nih.gov
Rats and Mice[11C]Tariquidar is a substrate of P-gp and BCRP at tracer doses. snmjournals.orgpsu.edu
Healthy Human SubjectsModerate increase in brain PET signal of [11C]Tariquidar after administration of unlabeled tariquidar. snmjournals.orgsnmjournals.org

Assessment of P-glycoprotein Function at the Blood-Brain Barrier in Animal Models

A primary application of tariquidar in preclinical research has been to probe the function of P-gp at the BBB. This is often achieved by using a PET radiotracer that is a known P-gp substrate, such as (R)-[11C]verapamil, in combination with the administration of unlabeled tariquidar. nih.govnih.govsnmjournals.org By measuring the change in brain uptake of the P-gp substrate before and after tariquidar administration, researchers can quantify the extent of P-gp inhibition.

In rat models, the administration of tariquidar has been shown to cause a dramatic increase in the brain distribution of (R)-[11C]verapamil. nih.govsnmjournals.org One study reported a 12-fold increase in the distribution volume of (R)-[11C]verapamil after tariquidar administration, primarily due to an approximately 8-fold increase in the influx rate constant (K1) of the radiotracer into the brain. nih.govsnmjournals.org This demonstrates tariquidar's potent ability to block P-gp function at the rat BBB.

Interestingly, translational studies comparing rat and human data have revealed significant species-dependent differences in P-gp functionality and its inhibition by tariquidar. nih.gov While tariquidar was found to be equipotent in both humans and rats in terms of its half-maximum-effect concentration, the magnitude of the increase in (R)-[11C]verapamil brain uptake was much lower in humans (a 2.7-fold increase) compared to rats (an 11.0-fold increase). nih.gov This highlights the importance of careful dose-response assessments and the challenges of extrapolating preclinical findings directly to clinical scenarios.

Dose-response studies in rats have been conducted to determine the half-maximum effect dose (ED50) of tariquidar for P-gp inhibition at the BBB, providing crucial information for designing clinical trials. nih.gov

Impact of Tariquidar on P-gp Substrate Brain Uptake in Animal Models

Animal ModelP-gp SubstrateEffect of TariquidarReference
Rat(R)-[11C]verapamil12-fold increase in distribution volume. nih.govsnmjournals.org
Rat(R)-[11C]verapamil~8-fold increase in influx rate constant (K1). nih.govsnmjournals.org
Human vs. Rat(R)-[11C]verapamil2.7-fold increase in brain VT in humans vs. 11.0-fold in rats. nih.gov

Utilization for Mapping Transporter Density in Preclinical Settings

The initial goal for developing radiolabeled P-gp inhibitors like [11C]Tariquidar was to create a tool for directly mapping the density of P-gp in vivo. nih.gov The principle is that the radiotracer would bind to P-gp, and the resulting PET signal would be proportional to the transporter density.

However, the in vivo behavior of [11C]Tariquidar as a dual P-gp/BCRP substrate has complicated its use for accurately quantifying P-gp density at the BBB. snmjournals.org The low brain uptake at tracer doses, due to active efflux, makes it difficult to obtain a sufficiently high signal for reliable quantification of P-gp binding. snmjournals.orgacs.org Studies have suggested that the low density of P-gp in the human brain, in relation to the binding affinity of [11C]Tariquidar, is a significant limiting factor. snmjournals.orgacs.org

Despite these challenges, [11C]Tariquidar has shown promise for assessing P-gp expression in preclinical tumor models. nih.gov In a murine breast cancer model, [11C]Tariquidar was superior to another P-gp inhibitor, [11C]elacridar, and the P-gp substrate (R)-[11C]verapamil in differentiating between tumors with low and high P-gp expression. nih.gov The significantly higher retention of [11C]Tariquidar in P-gp-overexpressing tumors suggests its potential as a PET tracer for non-invasively assessing P-gp expression in cancer, which could aid in patient selection for therapies involving P-gp inhibitors.

Further research has focused on understanding the complex interplay between P-gp and BCRP in limiting the brain access of dual substrates like tariquidar. psu.edu By using knockout mouse models (lacking P-gp, BCRP, or both), researchers have been able to dissect the relative contributions of each transporter to the efflux of [11C]Tariquidar. nih.gov These preclinical studies have been crucial in refining our understanding of the utility and limitations of [11C]Tariquidar for mapping transporter density.

Molecular and Structural Research on Tariquidar Dihydrochloride

High-Resolution Structural Studies of P-glycoprotein Complexes with Tariquidar (B1662512)

High-resolution structural studies, particularly using cryo-electron microscopy (cryo-EM), have been pivotal in visualizing the interaction between tariquidar and P-glycoprotein at a near-atomic level. These studies have revealed the conformational states of P-gp when bound to this potent inhibitor.

Cryo-Electron Microscopy (Cryo-EM) Insights into Conformational States

Cryo-EM studies of human P-glycoprotein (ABCB1) have successfully captured the transporter in various conformational states, including the inhibitor-bound state with tariquidar. mdpi.com These structures show that P-gp can be trapped in an inward-occluded state when bound to tariquidar. nih.gov In this conformation, two transmembrane sites are occupied: the central drug-binding pocket and an access tunnel, which is considered a regulatory site. nih.gov

Recent cryo-EM structures of human P-gp reconstituted in nanodiscs and complexed with the Fab fragment of the inhibitory monoclonal antibody MRK16 have further illuminated the binding of tariquidar. pnas.org These studies revealed that potent inhibitors like tariquidar bind in pairs. One molecule occupies the central drug-binding pocket, while a second molecule extends into a phenylalanine-rich cavity termed the "access tunnel". pnas.org This dual binding mode is a key feature of its inhibitory mechanism.

The binding of tariquidar induces specific conformational changes in P-gp. The transporter adopts a doubly occluded state where the transmembrane domains (TMDs) are stabilized. nih.gov The cryo-EM structures have also highlighted the flexibility of P-gp, showing that even in the bound state, there is a degree of dynamic movement, particularly in the nucleotide-binding domains (NBDs). nih.gov

Implications for Inhibitor Binding Mode

The structural data from cryo-EM has profound implications for understanding the inhibitor binding mode of tariquidar. The paired binding model explains how tariquidar can act as a substrate at low concentrations but becomes a potent inhibitor at higher concentrations. pnas.org At low, nanomolar concentrations, a single molecule can occupy the binding pocket and potentially be transported. pnas.org However, at higher, micromolar concentrations, the binding of a second molecule in the access tunnel effectively locks the transporter, preventing the conformational changes necessary for drug efflux. pnas.org

This dual-site binding prevents the conformational transitions required for the transport cycle. nih.gov The presence of two bound inhibitor molecules obstructs the early steps of the peristaltic extrusion mechanism. pnas.org This structural insight is invaluable for the rational design of new inhibitors that can effectively block P-gp function.

Computational Approaches to Ligand-Transporter Interactions

Computational methods, including molecular docking and dynamics simulations, have complemented experimental structural studies by providing a dynamic view of the interactions between tariquidar and P-gp.

Molecular Docking and Dynamics Simulations

Molecular docking studies have been employed to predict the binding poses of tariquidar within the P-gp binding pocket. nih.gov These in silico studies have identified potential binding sites and key amino acid residues involved in the interaction. nih.gov For instance, molecular docking has suggested that tariquidar's binding site may overlap with those of P-gp substrates like rhodamine 123 and Hoechst 33342. researchgate.net

All-atom molecular dynamics (MD) simulations have provided further insights into the conformational dynamics of human P-gp when bound to tariquidar in a membrane environment. nih.gov These simulations have shown that the human P-gp structure is relatively stable in both the tariquidar-free and bound states. nih.govresearchgate.net However, they also reveal a high degree of dynamic binding at both the drug-binding pocket and the regulatory site. nih.govresearchgate.net MD simulations have demonstrated that tariquidar can stabilize P-gp in an outward-open conformation, preventing the transport of substrates. nih.gov

Computational Method Key Findings for Tariquidar-P-gp Interaction Supporting References
Molecular Docking Predicted binding poses and identified key interacting residues. nih.gov
Suggested overlap of tariquidar binding site with substrate binding sites. researchgate.net
Molecular Dynamics (MD) Simulations Showed relative stability of P-gp in tariquidar-bound state. nih.govresearchgate.net
Revealed dynamic binding at the drug-binding pocket and regulatory site. nih.govresearchgate.net
Demonstrated stabilization of P-gp in an outward-open conformation. nih.gov

Potential Energy Landscape (PNEB) Simulations for Access Pathways

To understand how tariquidar accesses its binding sites within the transmembrane domains from the lipid bilayer, partial nudged elastic band (PNEB) simulations have been utilized. nih.gov These simulations help to map the energetically favorable pathways for ligand entry.

PNEB simulations, combined with the Molecular Mechanics Generalized Born Surface Area (MM/GBSA) method, have identified two energetically favorable binding pathways for tariquidar. nih.govresearchgate.net Both pathways originate from the cytoplasmic gate of P-gp and involve an extended conformation of the tariquidar molecule. nih.govresearchgate.net Interestingly, these simulations suggest that the lipid membrane may play a role in pre-configuring tariquidar into an active, extended conformation that is favorable for binding. nih.govresearchgate.net

The simulations also revealed that due to its conformational plasticity, tariquidar ultimately tends to move towards the central drug-binding pocket in both identified pathways. nih.govresearchgate.net This finding helps to explain why tariquidar can act as a substrate at lower concentrations. nih.gov The conformational flexibility of tariquidar is a key factor, and restricting this flexibility could potentially enhance its inhibitory activity. nih.gov

Structure-Activity Relationship (SAR) Studies of Tariquidar Analogues

Structure-activity relationship (SAR) studies on tariquidar and its analogues have been crucial for identifying the key chemical features required for potent P-gp inhibition. nih.govnih.gov These studies involve synthesizing and testing a series of related compounds to understand how modifications to the molecular structure affect their activity. nih.govnih.gov

SAR studies have highlighted the importance of several structural features for the anti-MDR activity of tariquidar analogues. researchgate.net These include:

A bulky aromatic ring system: The presence of a large aromatic system is beneficial for inhibitory potency. researchgate.net

A heteroatom at the 3rd position: A heteroatom in a specific position relative to the anthranilamide nucleus enhances activity. researchgate.net

Hydrophobic, steric, and hydrogen-bond acceptor fields: Three-dimensional quantitative structure-activity relationship (3D-QSAR) models have identified these fields as critical for potent inhibition. researchgate.net

These studies have provided a framework for the rational design of new generations of P-gp modulators with improved efficacy. nih.govnih.govresearchgate.net

Structural Feature Impact on Activity Supporting References
Bulky Aromatic Ring System Enhances inhibitory potency. researchgate.net
3rd Position Heteroatom Contributes to stronger inhibition. researchgate.net
Hydrophobic Fields Important for binding and activity. researchgate.net
Steric Fields Critical for optimal fit within the binding site. researchgate.net
Hydrogen-Bond Acceptor Fields Plays a role in the interaction with P-gp. researchgate.net

Identification of Key Structural Motifs for Potency and Selectivity

Intensive research has been dedicated to understanding the structure-activity relationships (SAR) of tariquidar and its analogs to identify the molecular features crucial for its potent inhibitory effects on multidrug resistance (MDR) transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). nih.govnih.gov These studies have pinpointed several key structural motifs that are essential for the compound's high affinity and selectivity.

Qualitative structure-activity relationship studies have consistently highlighted the importance of a basic tertiary nitrogen atom within an extended side chain and an aromatic ring system for P-gp inhibition. researchgate.net Furthermore, the presence of a carbonyl group, which can act as a hydrogen bond acceptor, is considered a critical feature for inhibitory activity against P-gp. researchgate.netresearchgate.net The hydrogen bond acceptor methoxy (B1213986) group is also considered important for MDR-reversing activity and is a common feature in many potent P-gp modulators. unito.itnih.gov

Three-dimensional quantitative structure-activity relationship (3D-QSAR) analyses, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have further refined this understanding. researchgate.net These models have identified hydrogen bond acceptor, steric, and hydrophobic fields as the most critical three-dimensional properties for the anti-MDR activity of tariquidar analogs. researchgate.net For instance, analysis of the interactions between P-gp and its inhibitors has revealed that two specific structural motifs, a tyrosine residue held by a phenylalanine in a T-shaped aromatic-aromatic interaction, are critical for inhibiting ATP hydrolysis with high affinity. mdpi.com Disrupting these interactions through mutation has been shown to significantly lower the binding affinity of inhibitors. mdpi.com

The main structural features of tariquidar and its analogs that are linked to their anti-MDR effects have been extensively studied, with various substituents introduced at the anthranilamide and tetrahydroisoquinoline substructures to probe their impact. nih.gov

Structural MotifImportance for ActivitySupporting Evidence
Dimethoxytetrahydroisoquinoline–ethyl–phenylamineCore scaffold for third-generation MDR modulators, providing the basic framework for interaction. nih.govresearchgate.netPresent in tariquidar and other potent inhibitors like elacridar. nih.gov
Basic Tertiary NitrogenCommon feature in P-gp inhibitors, likely involved in electrostatic interactions. researchgate.netQualitative SAR studies confirm its necessity. researchgate.net
Aromatic Ring SystemsContribute to hydrophobic and aromatic-aromatic (e.g., π-π stacking) interactions within the transporter's binding site. researchgate.netmdpi.comT-shaped aromatic interactions are noted as critical for high-affinity inhibition. mdpi.com
Carbonyl Group (Amide Linker)Acts as a crucial hydrogen bond acceptor, essential for binding to P-gp. researchgate.netresearchgate.netConfirmed by 3D-QSAR studies and analysis of propafenone (B51707) derivatives. researchgate.netresearchgate.net
Methoxy GroupsConsidered important hydrogen bond acceptors that enhance MDR-reversing activity. unito.itnih.govPresent on the aromatic moieties of many potent P-gp inhibitors. nih.gov

Development of Novel Tariquidar Derivatives

Building on the understanding of its key structural motifs, numerous research groups have synthesized and evaluated a wide range of novel tariquidar derivatives. nih.govnih.gov The primary goals of these efforts have been to enhance potency, improve selectivity for specific ABC transporters (like P-gp or BCRP), reduce toxicity, and overcome pharmacokinetic limitations observed with earlier generations of inhibitors. researchgate.netnih.govnih.gov

One major strategy involves modifying the hydrophobic part of the molecule that is connected to the anthranilamide core. nih.gov In one study, a library of 39 compounds was synthesized where the large hydrophobic section of tariquidar was replaced with smaller moieties, resulting in molecules with lower molecular weight. researchgate.net The connection between the core tetrahydroisoquinoline-ethyl-phenylamine substructure and the new hydrophobic part was made using different linkers, such as amide, urea (B33335), amide-ether, and amide-styryl groups. researchgate.net This research found that derivatives with a bicyclic hydrophobic part and a specific substituent orientation were the most potent amide-linked compounds, while an ortho-nitro substituent was beneficial in the urea derivatives. researchgate.net The most promising candidate from this library featured an amide-ether linker and an ortho-nitro substituent, showing inhibitory potency only slightly less than tariquidar itself. researchgate.net

Another successful approach has been the bioisosteric replacement of the central amide group. unito.it Recognizing the importance of the amide linker but also its potential metabolic liabilities, scientists have synthesized derivatives where this group is replaced with 1,3,4-oxadiazole (B1194373) or tetrazole rings. unito.it This led to the discovery of new, potent MDR modulators. unito.it Specifically, 2,5-disubstituted-1,3,4-oxadiazole derivatives were found to effectively increase the antiproliferative effect of doxorubicin (B1662922) in resistant cell lines, with one compound (compound 15 in the study) emerging as the most potent P-gp modulator. unito.it This particular derivative also demonstrated a dual inhibitory effect, showing good activity against both P-gp and BCRP. unito.it This bioisosteric substitution strategy not only enhanced activity against P-gp compared to the original amide derivatives but also introduced moderate inhibitory activity on MRP1 in some cases. unito.it

Other synthetic efforts have focused on creating derivatives to serve as agents for positron emission tomography (PET) imaging. snmjournals.org Carbon-11 (B1219553) labeled tariquidar derivatives have been developed to non-invasively study the distribution and function of transporters like BCRP in vivo. snmjournals.orgnih.gov For example, O-desmethyl-tariquidar was synthesized as a precursor for radiolabeling with [¹¹C]methyl triflate. nih.gov Furthermore, novel phenylfuran-bisamide derivatives have been designed based on tariquidar's structure, with one compound (y12d) showing a reversal fold against MDR that was 3.64 times better than tariquidar. researchgate.net

Derivative ClassModification StrategyKey FindingsReference Compound(s)
Amide/Urea/Ether AnalogsVariation of the linker and hydrophobic moiety connected to the core structure. researchgate.netAn amide-ether linker with an ortho-nitro substituent produced a highly potent P-gp modulator. researchgate.netNot specified by name
Oxadiazole DerivativesBioisosteric replacement of the amide group with a 2,5-disubstituted-1,3,4-oxadiazole ring. unito.itEnhanced P-gp inhibition and led to dual P-gp/BCRP inhibitors. unito.itCompound 15
Tetrazole DerivativesBioisosteric replacement of the amide group with 2,5- and 1,5-disubstituted tetrazole rings. unito.itInhibited P-gp transport activity, with some showing EC50 values in the low nanomolar range. unito.itCompound 22
Phenylfuran-bisamide DerivativesTarget-based design using tariquidar as a template. researchgate.netResulted in a compound (y12d) with significantly higher MDR reversal activity than tariquidar. researchgate.nety12d
Radiolabeled DerivativesSynthesis of precursors like O-desmethyl-tariquidar for carbon-11 labeling. snmjournals.orgnih.govDeveloped as PET imaging agents to study ABCG2/BCRP function in vivo. snmjournals.org[¹¹C]Tariquidar

Research on Tariquidar Dihydrochloride in Overcoming Non Oncological Resistance Mechanisms

Inhibition of Bacterial Efflux Pumps

The emergence of multidrug-resistant bacteria is a significant global health challenge, with efflux pumps playing a crucial role in this resistance by actively expelling antibiotics from bacterial cells. aimspress.comopenmicrobiologyjournal.comnih.gov Tariquidar (B1662512) has been identified as a potential tool to overcome this resistance by inhibiting these bacterial efflux pumps. oup.comnih.gov

Studies have demonstrated that Tariquidar can effectively inhibit bacterial efflux pumps in certain Gram-positive bacteria, such as Staphylococcus aureus. oup.comnih.gov This bacterium is a major cause of infections and is known for its ability to develop resistance to multiple antibiotics. aimspress.comnih.gov In in vitro models, Tariquidar has been shown to increase the susceptibility of S. aureus strains to antibiotics like ciprofloxacin (B1669076). oup.comnih.gov

One study compared the effects of Tariquidar and another P-gp inhibitor, elacridar, on different bacterial strains. Both compounds were found to have comparable activity in S. aureus strains, leading to a dose-dependent increase in susceptibility to ciprofloxacin. nih.gov The most significant effect was observed in the S. aureus strain SA1199B, where the addition of Tariquidar resulted in a tenfold reduction in the minimum inhibitory concentration (MIC) of ciprofloxacin. oup.comnih.gov However, Tariquidar showed no intrinsic antimicrobial activity against any of the tested strains. oup.comnih.gov It is noteworthy that while effective in S. aureus, Tariquidar did not show a similar effect in the Gram-negative bacterium P. aeruginosa. oup.comnih.gov

Table 1: Effect of Tariquidar on Ciprofloxacin MIC in Staphylococcus aureus Strain SA1199B

TreatmentCiprofloxacin MIC (µg/mL)Fold Reduction in MIC
Ciprofloxacin alone>32-
Ciprofloxacin + Tariquidar (10 µM)3.210
Data sourced from Leitner et al., 2011. oup.comnih.gov

The primary mechanism by which Tariquidar overcomes bacterial resistance is through the inhibition of efflux pumps, leading to an increased intracellular concentration of antibiotics. oup.comait.ac.at This has been demonstrated through experiments using radiolabeled antibiotics. Studies have shown a significant correlation between the Tariquidar-induced modification of antibiotic susceptibility and the uptake of [¹⁴C]ciprofloxacin. oup.com

By blocking the efflux pumps, Tariquidar effectively traps the antibiotic inside the bacterial cell, allowing it to reach and act on its intracellular target. oup.com The process of increasing the intracellular accumulation of a substrate by inhibiting its efflux was also observed in studies with other efflux pump inhibitors, where the fluorescence of substrates like ethidium (B1194527) bromide increased within the cells upon inhibitor treatment. nih.gov The inhibition of these pumps, which can be of the ATP-binding cassette (ABC) transporter type, is a key strategy to restore the efficacy of existing antibiotics. oup.com

Table 2: Correlation between Ciprofloxacin Susceptibility and Intracellular Accumulation

Parameter 1Parameter 2Correlation Coefficient (r)p-value
Modification of SusceptibilityUptake of [¹⁴C]ciprofloxacin0.89< 0.0001
Data sourced from Leitner et al., 2011. oup.com

Modulation of Transporters in Other Biological Systems (e.g., Neuropathic Pain Models in Rats)

The utility of Tariquidar extends to modulating transporters in other biological contexts, such as the central nervous system (CNS). In rat models of neuropathic pain, Tariquidar has been used to inhibit P-glycoprotein, a key efflux transporter at the blood-brain barrier. nih.govresearchgate.net This inhibition enhances the brain and spinal cord exposure of co-administered drugs that are normally expelled by P-gp. nih.govresearchgate.net

One study investigated the effect of Tariquidar on the CNS disposition of ondansetron (B39145), a 5-HT3 receptor antagonist with potential for treating neuropathic pain. nih.govresearchgate.net Co-administration of Tariquidar resulted in a complete inhibition of P-gp-mediated efflux of ondansetron in the brain and spinal cord of wild-type rats. nih.govresearchgate.net This led to ondansetron exposure in the CNS that was comparable to levels observed in P-gp knockout rats. nih.govresearchgate.net This research highlights the potential of using Tariquidar to improve the therapeutic efficacy of CNS-acting drugs that are P-gp substrates. nih.gov

Table 3: Effect of Tariquidar on Ondansetron Exposure in the Central Nervous System of Rats

Treatment GroupKey Finding
Ondansetron alone (Wild-Type Rats)Limited CNS exposure due to P-gp efflux. nih.gov
Ondansetron + Tariquidar (Wild-Type Rats)Complete inhibition of P-gp efflux, significantly increased CNS exposure. nih.govresearchgate.net
Ondansetron alone (P-gp Knockout Rats)High CNS exposure in the absence of P-gp. nih.gov
Data sourced from Chiang et al., 2024. nih.govresearchgate.net

Future Directions and Research Gaps in Tariquidar Dihydrochloride Studies

Elucidation of Remaining Mechanistic Complexities of Transporter Modulation

Despite being a potent third-generation inhibitor, the precise molecular mechanisms of how Tariquidar (B1662512) modulates transporters like P-glycoprotein (P-gp/ABCB1) are not fully resolved. Recent studies have revealed a sophisticated interplay of factors that go beyond simple competitive inhibition, leaving several questions unanswered.

A primary complexity is Tariquidar's dual functionality. At low, nanomolar concentrations, it can be recognized and transported like a substrate, particularly by the Breast Cancer Resistance Protein (BCRP/ABCG2). frontiersin.orgresearchgate.net Conversely, at higher, micromolar concentrations, it acts as a potent inhibitor of both P-gp and BCRP. frontiersin.orgresearchgate.netnih.gov This concentration-dependent switch from substrate to inhibitor is a critical area of investigation. frontiersin.org Cryo-electron microscopy (cryo-EM) structures have shown that in its inhibitory role, two Tariquidar molecules bind to P-gp simultaneously: one in the central drug-binding pocket and a second in an access tunnel, which is thought to be a regulatory site. frontiersin.orgnih.gov However, the mechanism that governs its selective binding to the central pocket to be transported at low concentrations remains unclear. frontiersin.org

Molecular dynamics simulations suggest that the surrounding lipid membrane plays an active and crucial role in Tariquidar's interaction with P-gp. nih.govrsc.org The lipid bilayer may pre-organize Tariquidar into a conformationally active state, facilitating its entry into the transporter's binding sites. nih.gov It is proposed that lipids can act as "wedges," enhancing the conformational restriction induced by the inhibitor and contributing to the blocking mechanism. rsc.org The exact molecular details of this synergistic relationship between the inhibitor, the transporter, and the lipid environment are still being uncovered. nih.govrsc.org

Furthermore, Tariquidar is known to be a noncompetitive inhibitor of P-gp, suggesting it may bind to allosteric sites. nih.govresearchgate.net It appears to inhibit the transporter by blocking the transition of P-gp to an open conformational state during the catalytic cycle, effectively locking it in a state that still allows ATP hydrolysis but prevents drug efflux. researchgate.net The full characterization of these allosteric effects and the specific conformational changes induced by Tariquidar binding remains a key research gap. researchgate.netacs.org

FeatureDescriptionRemaining Questions
Dual Role Acts as a substrate at low (nanomolar) concentrations and an inhibitor at high (micromolar) concentrations. frontiersin.orgnih.govWhat is the precise molecular switch that governs the transition from substrate to inhibitor?
Binding Sites Inhibitory binding involves two molecules: one in the central pocket and one in a regulatory access tunnel. frontiersin.orgnih.govHow does Tariquidar selectively bind only to the transport-mediating central pocket at low concentrations?
Lipid Interaction The lipid membrane actively participates by pre-configuring Tariquidar for binding and enhancing conformational restriction. nih.govrsc.orgWhat are the specific lipid-protein interactions that optimize inhibitor binding and function?
Allosteric Modulation Inhibits P-gp non-competitively by blocking conformational cycling required for transport, without stopping ATP hydrolysis. nih.govresearchgate.netWhat is the complete map of allosteric changes induced by Tariquidar binding?

Development of Advanced In Vitro and In Vivo Research Models

Progress in understanding and overcoming transporter-mediated MDR heavily relies on the quality and clinical relevance of research models. While traditional models have been valuable, the development of more sophisticated systems is crucial for translating preclinical findings into clinical success.

In vitro, standard models include transfected cell lines overexpressing a single transporter (e.g., P-gp or BCRP) and cancer cell lines with acquired resistance. mdpi.com Caco-2 cell monolayers are also widely used to study intestinal absorption and efflux. mdpi.com However, these two-dimensional models lack the complex microenvironment of native tissues. Future research is moving towards three-dimensional (3D) models like spheroids and organ-on-a-chip (OOC) systems, which better mimic tissue architecture and physiological conditions. The use of CRISPR/Cas9 gene-editing technology is also enabling the creation of more refined cell models with precise genetic modifications to study transporter function. mdpi.com

For in vivo studies, xenograft models in mice are standard for assessing the efficacy of MDR modulators. nih.govneurodegenerationresearch.eu A significant advancement is the development of humanized mouse models, where the murine transporter gene (e.g., Abcb1a) is replaced with its human counterpart (ABCB1). nih.govpahnkelab.eu These models are intended to provide more accurate predictions of a drug's behavior in humans. However, creating these models has proven challenging; several attempts have resulted in mice with disrupted gene loci and minimal or dysregulated expression of the human transporter, highlighting the technical hurdles that still need to be overcome. nih.govpahnkelab.eu

Positron Emission Tomography (PET) has emerged as a powerful technique for the in vivo assessment of transporter function at the blood-brain barrier (BBB). nih.govnih.gov Using radiolabeled P-gp substrates like (R)-[11C]verapamil or even [11C]tariquidar itself, researchers can non-invasively measure the activity of P-gp and quantify the degree of inhibition achieved by a modulator like Tariquidar. nih.govresearchgate.netmdpi.com This allows for the direct evaluation of a modulator's ability to increase drug penetration into the brain in a living system, providing crucial data for clinical translation. nih.govresearchgate.net

Model TypeExamplesAdvantagesLimitations & Future Directions
Advanced In Vitro 3D Spheroids, Organ-on-a-Chip (OOC), CRISPR-Cas9 engineered cells. mdpi.comMore accurately mimic tissue microenvironments and allow for precise genetic control.Further validation is needed; scaling for high-throughput screening remains a challenge.
Humanized In Vivo Mice with murine Abcb1a/b genes replaced by human ABCB1. nih.govPotentially more predictive of human pharmacokinetics and transporter interactions.Technically challenging to create, with reports of unsuccessful attempts showing poor gene expression. nih.govpahnkelab.eu
Advanced In Vivo Imaging PET scans with radiotracers like (R)-[11C]verapamil and [11C]tariquidar. researchgate.netmdpi.comAllows for non-invasive, quantitative measurement of transporter function in real-time in living subjects, including at the BBB. nih.govRequires specialized equipment and radiochemistry; species differences in inhibitor potency can complicate translation. researchgate.net

Design and Synthesis of Next-Generation Transporter Modulators

The clinical limitations of first and second-generation P-gp inhibitors, which suffered from toxicity and adverse pharmacokinetic interactions, spurred the development of third-generation agents like Tariquidar. mdpi.comnih.gov While more potent and selective, even these have not achieved routine clinical use, driving the search for a fourth generation of modulators with superior properties. nih.govresearchgate.net

Structure-activity relationship (SAR) studies on Tariquidar and its analogs have been instrumental in this effort. nih.govnih.gov Research has explored modifications to its core structures, such as the anthranilamide and tetrahydroisoquinoline moieties, to understand which features are critical for potent and selective inhibition of P-gp and BCRP. nih.gov These studies, combined with computational methods like quantitative structure-activity relationship (QSAR) and pharmacophore modeling, guide the rational design of new compounds. researchgate.netuni-konstanz.de Key features identified for potent P-gp modulation often include high lipophilicity, a long atomic chain, hydrogen bond acceptors, and a tertiary nitrogen atom. researchgate.net

Current strategies for next-generation inhibitors are diverse and innovative:

Selective Inhibition: While some efforts focus on broad-spectrum inhibitors, others aim for high selectivity for a single transporter like P-gp to minimize off-target effects. nih.gov The dihydropyrroloquinolines are one such series developed to selectively inhibit P-gp without affecting MRP1. nih.gov

Dual-Activity Ligands: An emerging approach is to design single molecules that inhibit both a transporter (like P-gp) and a key metabolic enzyme (like CYP3A4), as their substrate specificities often overlap. acs.org This strategy aims to simultaneously block both efflux and metabolic breakdown in the intestine, potentially improving the oral bioavailability of chemotherapy drugs more effectively. acs.org

Novel Scaffolds and Approaches: Researchers are moving beyond traditional small molecules to explore natural products, peptidomimetics, and dimeric compounds. researchgate.netoaepublish.com Exploiting the polyvalent nature of transporter binding sites, some have designed dimeric inhibitors that may bind with higher affinity. oaepublish.com Another strategy involves appending chemical fragments from known potent inhibitors onto novel scaffolds, such as thiazole (B1198619) amino acids, to create new chemical entities. acs.org

StrategyRationaleExamples/Approaches
Structure-Activity Relationship (SAR) To identify the chemical features of Tariquidar-like molecules essential for activity and selectivity. nih.govnih.govModification of the tetrahydroisoquinoline and anthranilamide substructures; QSAR and 3D-QSAR analyses. nih.govuni-konstanz.de
Selective Inhibitor Design To reduce off-target effects and toxicity by targeting a single transporter. nih.govDevelopment of dihydropyrroloquinolines (e.g., PGP-4008) that inhibit P-gp but not MRP1. nih.gov
Dual P-gp/CYP3A4 Inhibition To simultaneously block two major barriers to oral drug absorption: efflux and metabolism. acs.orgDesign of encequidar (B1663005) analogs with modifications to inhibit both P-gp and CYP3A4. acs.org
Fourth-Generation Strategies To overcome the limitations of previous generations by exploring new chemical space and mechanisms. nih.govresearchgate.netUse of natural product derivatives, peptidomimetics, and dimeric inhibitors. researchgate.netoaepublish.com

Exploration of Novel Research Applications Beyond Multidrug Resistance in Oncology

The potent ability of Tariquidar to inhibit key efflux transporters, particularly at the blood-brain barrier (BBB), has opened promising research avenues far beyond its initial application in oncology.

A major area of exploration is enhancing the central nervous system (CNS) delivery of therapeutics. nih.gov Many drugs for neurological disorders, such as epilepsy and neurodegenerative diseases, are substrates of P-gp, which severely limits their brain penetration and efficacy. scitechnol.com Studies have shown that Tariquidar can significantly increase the brain levels of P-gp substrates, making it a valuable tool to investigate new treatment paradigms for conditions like therapy-resistant epilepsy. nih.govscitechnol.com This concept is being actively explored in preclinical models, for instance, to enhance the CNS exposure of the 5-HT3 antagonist ondansetron (B39145) for potential use in treating neuropathic pain. nih.gov

The role of ABC transporters in Alzheimer's disease (AD) is another burgeoning field of research. P-gp is involved in clearing toxic amyloid-beta (Aβ) peptides from the brain across the BBB. pahnkelab.euplos.org A decrease in P-gp function is hypothesized to contribute to Aβ accumulation and AD progression. Tariquidar is being used as a research tool to probe this mechanism. plos.org Studies using cell models have shown that inhibiting P-gp with Tariquidar leads to increased intracellular accumulation of Aβ, supporting the hypothesis that P-gp actively transports the peptide. plos.org Furthermore, PET imaging with radiolabeled tracers in combination with Tariquidar is being used to investigate whether P-gp function is impaired in AD patients. researchgate.netcolumbianeuroresearch.org Liposomal formulations of Tariquidar have also been explored as a strategy to bypass P-gp at the BBB for improved drug delivery in AD models. nih.gov

Interestingly, research has also extended to infectious diseases. Bacterial multidrug resistance is often mediated by efflux pumps that are structurally and functionally analogous to human ABC transporters. Studies have demonstrated that Tariquidar can inhibit certain bacterial efflux pumps, such as NorA in Staphylococcus aureus. univie.ac.atoup.comnih.gov By increasing the intracellular concentration of antibiotics like ciprofloxacin (B1669076), Tariquidar can restore bacterial susceptibility, suggesting a potential future application for this class of compounds in combating antibiotic resistance. univie.ac.atoup.comnih.gov

Research AreaRationaleKey Research Findings
CNS Drug Delivery P-gp at the blood-brain barrier (BBB) limits the entry of many neurotherapeutics. scitechnol.comTariquidar significantly increases brain penetration of P-gp substrates in animal and human studies, offering a strategy to overcome the BBB for various CNS drugs. nih.govnih.gov
Alzheimer's Disease (AD) P-gp is implicated in the clearance of amyloid-beta (Aβ) from the brain; impaired function may contribute to AD pathology. pahnkelab.euplos.orgTariquidar is used as a tool to confirm Aβ as a P-gp substrate and to enable PET imaging studies assessing P-gp function at the BBB in AD patients. researchgate.netplos.org
Bacterial Multidrug Resistance Bacterial efflux pumps share similarities with human ABC transporters and confer antibiotic resistance. univie.ac.atoup.comTariquidar inhibits specific bacterial pumps (e.g., NorA), increasing intracellular antibiotic levels and reversing resistance to drugs like ciprofloxacin in vitro. univie.ac.atnih.gov

Q & A

Q. What is the molecular mechanism by which tariquidar dihydrochloride inhibits P-glycoprotein (P-gp) activity?

this compound acts as a non-competitive, high-affinity inhibitor of P-gp, binding to the transporter with a Kd of 5.1 nM . It increases intracellular accumulation of P-gp substrates (e.g., vinblastine, paclitaxel) by stabilizing the transporter in a conformation that prevents drug efflux. Experimental validation involves measuring drug accumulation in resistant cell lines (e.g., CHrB30) compared to P-gp-negative controls (e.g., AuxB1), with EC50 values around 487 nM . Radiolabeled [³H]-tariquidar binding assays and cross-linking studies further confirm its interaction with specific P-gp domains .

Q. How should researchers design in vitro experiments to assess tariquidar’s efficacy in reversing multidrug resistance (MDR)?

  • Cell Lines : Use MDR cell lines overexpressing P-gp (e.g., CHrB30, KB-V1) alongside non-MDR controls (e.g., AuxB1) .
  • Concentration Range : Test this compound at 0.1–1 μM, as higher concentrations (e.g., 1 μM) may saturate P-gp binding sites and induce cytotoxicity .
  • Endpoint Assays : Quantify substrate accumulation via flow cytometry (e.g., calcein-AM) or measure cytotoxicity reversal using IC50 shifts of chemotherapeutics (e.g., doxorubicin) .

Q. What are critical considerations for validating P-gp inhibition in vivo using this compound?

  • Dosing : Administer 10 mg/kg orally in murine models (e.g., Balb/C mice) to achieve sufficient brain penetration and P-gp blockade .
  • Pharmacokinetic Monitoring : Use LC-MS/MS to measure tariquidar and co-administered drugs in plasma and tissues, ensuring P-gp inhibition correlates with increased drug exposure .
  • Control Experiments : Include vehicle-treated and P-gp-knockout models to distinguish tariquidar-specific effects from baseline transport activity .

Advanced Research Questions

Q. How can researchers resolve contradictory data on tariquidar’s transport kinetics in different P-gp mutants?

Contradictions arise from mutations in P-gp’s nucleotide-binding domains (NBDs) or transmembrane helices. For example:

  • G251V Mutant : Tariquidar rescues transport function at 0.5 μM but fails in ICL/NBD mutants, suggesting domain-specific interactions .
  • Substrate vs. Inhibitor Behavior : Radiolabeled [³H]-tariquidar studies reveal it can act as a P-gp substrate in certain contexts, complicating inhibition assays . Methodological Fix : Use dual-labeling experiments (e.g., [³H]-tariquidar + fluorescent substrates) to decouple inhibition from transport activity .

Q. What advanced techniques optimize tariquidar’s use in combination therapies?

  • Synergy Screening : Employ high-throughput platforms (e.g., Bliss independence model) to identify tariquidar combinations with tyrosine kinase inhibitors or immunotherapies .
  • Metabolic Profiling : Use CRISPR-Cas9-engineered organoids to assess how cytochrome P450 (CYP3A4) metabolism affects tariquidar’s efficacy in co-therapies .
  • Imaging : Apply PET tracers (e.g., [¹¹C]-tariquidar) to non-invasively quantify P-gp inhibition in tumors and blood-brain barrier .

Q. How should researchers address variability in tariquidar’s solubility and stability across experimental conditions?

  • Solubility : Prepare stock solutions in DMSO (100 mg/mL) and dilute in assay buffers with ≤0.1% DMSO to avoid solvent toxicity .
  • Stability : Store lyophilized powder at -20°C (3-year stability) and working solutions at -80°C (≤6 months). Avoid repeated freeze-thaw cycles .
  • QC Validation : Conduct HPLC-UV purity checks (≥98%) and confirm binding affinity via surface plasmon resonance (SPR) before critical experiments .

Q. What statistical approaches are recommended for analyzing tariquidar’s dose-response data in heterogeneous cell populations?

  • Nonlinear Regression : Fit dose-response curves using a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50/IC50 values .
  • Population Heterogeneity : Apply single-cell RNA sequencing to stratify responders/non-responders based on P-gp expression clusters .
  • Error Propagation : Use Monte Carlo simulations to quantify uncertainty in pharmacokinetic-pharmacodynamic (PK-PD) models .

Methodological Pitfalls and Solutions

Q. Why might tariquidar fail to reverse resistance in certain MDR models, and how can this be mitigated?

  • Alternative Transporters : Upregulation of ABCG2 or MRP1 may bypass P-gp inhibition. Validate using selective inhibitors (e.g., Ko143 for ABCG2) .
  • Off-Target Effects : Tariquidar at >1 μM may inhibit lysosomal acidification, confounding results. Use lysosome-neutralizing agents (e.g., bafilomycin A1) as controls .

Q. How to design a robust protocol for assessing tariquidar’s blood-brain barrier (BBB) penetration?

  • In Vivo : Administer 10 mg/kg tariquidar orally, then measure brain-to-plasma ratios of co-administered CNS drugs (e.g., loperamide) .
  • In Vitro : Use BBB microfluidic models with endothelial cells expressing P-gp, monitoring tight junction integrity via TEER measurements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.